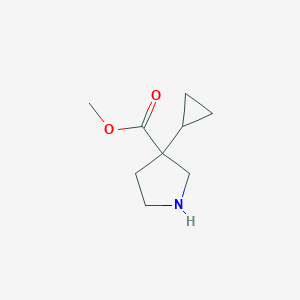

Methyl 3-cyclopropylpyrrolidine-3-carboxylate

Beschreibung

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a cyclopropyl group and a methyl ester at the 3-position. Its molecular formula is C₉H₁₅NO₂, yielding a molecular weight of 169.22 g/mol. The compound is marketed as a synthetic building block for organic and medicinal chemistry, with commercial availability in quantities up to 500 mg (priced at €2,955.00 per 500 mg) .

Eigenschaften

IUPAC Name |

methyl 3-cyclopropylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9(7-2-3-7)4-5-10-6-9/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXOWVZPXOYRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ester precursor in the presence of a base to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-cyclopropylpyrrolidine-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer unique binding properties, enhancing the compound’s affinity for its target. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with Methyl 3-cyclopropylpyrrolidine-3-carboxylate:

Key Observations:

- Core Heterocycles: Methyl 3-cyclopropylpyrrolidine-3-carboxylate’s pyrrolidine ring contrasts with Methyl-3-aminopyrazinecarboxylate’s aromatic pyrazine system. The former’s amine ring enables basicity, while the latter’s aromaticity may enhance stability in acidic conditions.

- Molecular Weight: The target compound is smaller (169.22 g/mol) than diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester at 316.48 g/mol), suggesting greater bioavailability in pharmaceutical contexts.

Biologische Aktivität

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

Methyl 3-cyclopropylpyrrolidine-3-carboxylate is characterized by the following chemical structure:

- Molecular Formula : CHN\O

- Molecular Weight : 183.23 g/mol

The compound features a pyrrolidine ring with a cyclopropyl substituent and a carboxylate group, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of methyl 3-cyclopropylpyrrolidine-3-carboxylate has revealed several promising effects, particularly in the context of neuropharmacology and cancer therapy.

1. Neuropharmacological Effects

Studies have indicated that compounds similar to methyl 3-cyclopropylpyrrolidine-3-carboxylate may exhibit significant neuropharmacological properties. For instance, they can act as inhibitors of neurotransmitter uptake, which is crucial for treating conditions like depression and anxiety. The modulation of dopamine and serotonin transporters has been a focal point in understanding these effects .

2. Anticancer Properties

Preliminary studies suggest that methyl 3-cyclopropylpyrrolidine-3-carboxylate may possess anticancer properties. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell death .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of methyl 3-cyclopropylpyrrolidine-3-carboxylate:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | K562 (Chronic Myeloid Leukemia) | 15 | Induction of apoptosis |

| Study B | CCRF-SB (Acute Lymphoblastic Leukemia) | 20 | Inhibition of cell cycle progression |

| Study C | SH-SY5Y (Neuroblastoma) | 10 | Modulation of neurotransmitter levels |

- Study A reported an IC50 value of 15 µM against K562 cells, indicating effective cytotoxicity.

- Study B found that at an IC50 of 20 µM, methyl 3-cyclopropylpyrrolidine-3-carboxylate inhibited cell cycle progression in CCRF-SB cells.

- Study C highlighted its neuroprotective effects at an IC50 of 10 µM in SH-SY5Y neuroblastoma cells, suggesting potential applications in neurodegenerative diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of methyl 3-cyclopropylpyrrolidine-3-carboxylate are still being elucidated. It is hypothesized that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways that regulate cell survival and death.

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Neurotransmitter Modulation : By inhibiting uptake systems for dopamine and serotonin, it could enhance synaptic transmission, providing therapeutic benefits in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.